molecular formula C22H33NO3 B1359474 Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate CAS No. 898775-87-6

Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate

Cat. No. B1359474
M. Wt: 359.5 g/mol
InChI Key: HYXYDIGTCGYUQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate is achieved through a Michael-Aldol condensation, which suggests that similar condensation reactions might be applicable in the synthesis of Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate . Additionally, the synthesis of 8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters via oxidative dehydrogenation and 1,3-Dipolar Cycloaddition Reaction indicates the use of Chloramine-T for oxidative dehydrogenation, which could be a relevant step in the synthesis of the compound under analysis .

Molecular Structure Analysis

The molecular structure of related compounds shows specific configurations and conformations. For example, the cyclohexanone ring is in a chair conformation with various substituents in axial and equatorial positions . This information can be extrapolated to suggest that Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate may also exhibit a specific conformation that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of intermolecular hydrogen bonds, which are crucial for the stability of the molecules . These interactions could also be expected in the compound Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate, affecting its chemical behavior and potential applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate are not directly reported, the properties of similar compounds can provide some insights. The presence of hydrogen bonds, as seen in the related compound, suggests that Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate may have a relatively high boiling point and may exhibit solubility in polar solvents . The spectral studies and elemental analysis used to confirm the structures of the cycloadducts in the second paper could also be applicable to determine the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Bio-Lubricant Properties

A study by Wahyuningsih and Kurniawan (2020) explored the synthesis of novel compounds, including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate, from oleic acid. These compounds showed potential as bio-lubricants, exhibiting properties such as appropriate density, acid number, base number, and iodine value close to commercial lubricant standards, suggesting its utility in real applications (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).

Structural Characterization in Pharmaceutical Research

Leonardi et al. (1993) reported on the structural characterization of terflavoxate-HCl, a compound related to Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate, used in pharmaceuticals for treating lower urinary tract spasms. This study provided insights into the molecule's structure, critical for understanding its therapeutic potential (A. Leonardi, R. Cappelletti, D. Nardi & F. Giordano, 1993).

Application in Organic Synthesis

In the synthesis of organic compounds, Govindaraju et al. (2012) discussed the formation of 8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H- pyrazol-3-yl)-octanoic acid ethyl esters. This study is an example of utilizing similar chemical structures in the preparation of complex organic molecules (M. Govindaraju, G. Kumar & K. Kumar, 2012).

Chemical Synthesis and Analysis

Krauze and Duburs (1999) described the synthesis of 6-alkylthio-5-carbamoyl-3-cyano-4-phenyl-3,4-dihydropyridin-2(1H)-ones, employing a process that includes the use of piperidine, which is structurally similar to Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate. This research contributes to the broader understanding of complex organic synthesis (A. Krauze & G. Duburs, 1999).

Large-Scale Synthesis in Pharmaceutical Chemistry

Lau et al. (2002) detailed a large-scale synthesis of protected 2-substituted-4-oxo-piperidine derivatives, showcasing the application of similar compounds in pharmaceutical chemistry. Such studies are crucial for the scalable production of medically relevant compounds (J. Lau, T. Hansen, J. Kilburn, K. Frydenvang, D. Holsworth, Y. Ge, R. Uyeda, Luke M. Judge & H. Andersen, 2002).

properties

IUPAC Name

ethyl 8-oxo-8-[4-(piperidin-1-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-2-26-22(25)11-7-4-3-6-10-21(24)20-14-12-19(13-15-20)18-23-16-8-5-9-17-23/h12-15H,2-11,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXYDIGTCGYUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642727
Record name Ethyl 8-oxo-8-{4-[(piperidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate

CAS RN

898775-87-6
Record name Ethyl η-oxo-4-(1-piperidinylmethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-{4-[(piperidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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